4-Formyl-3-(trifluoromethyl)benzonitrile structure and nomenclature
4-Formyl-3-(trifluoromethyl)benzonitrile structure and nomenclature
Structural Anatomy, Synthesis, and Medicinal Utility
Executive Summary
4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) is a highly specialized fluorinated building block used primarily in the synthesis of next-generation androgen receptor antagonists and mineralocorticoid receptor modulators. Its value lies in its unique substitution pattern: the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups create an electron-deficient aromatic core, while the aldehyde (-CHO) provides a versatile "warhead" for heterocycle formation (e.g., hydantoins, benzimidazoles).
This guide provides a rigorous technical analysis of its nomenclature, a self-validating synthesis protocol, and its critical role in medicinal chemistry.
Section 1: Structural Anatomy & Nomenclature
1.1 IUPAC Nomenclature Logic
The naming of this molecule is governed by the IUPAC hierarchy of functional groups.[1][2] The nitrile group takes precedence over the aldehyde, dictating the parent name "benzonitrile" rather than "benzaldehyde."
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Parent Structure: Benzonitrile (C1 attached to -CN).
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Prioritization: Carboxylic Acid > Ester > Amide > Nitrile > Aldehyde > Ketone.[2][3]
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Numbering: The ring is numbered to give substituents the lowest possible locants.[1][2][4]
This specific arrangement places the bulky -CF3 group ortho to the reactive aldehyde, introducing significant steric strain and electronic influence (the "Ortho Effect"), which alters the electrophilicity of the carbonyl carbon.
1.2 Visualization: Nomenclature Hierarchy
The following diagram illustrates the decision matrix for naming this compound based on IUPAC priority rules.
Figure 1: IUPAC decision tree establishing the priority of the nitrile group over the aldehyde, defining the parent structure.
Section 2: Validated Synthesis Protocol
High-purity synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile is challenging due to the sensitivity of the aldehyde to oxidation and the potential for nucleophilic attack on the nitrile. The most robust laboratory-scale method involves halogen-metal exchange followed by formylation.
2.1 Reaction Pathway: Metal-Halogen Exchange
Starting Material: 4-Bromo-3-(trifluoromethyl)benzonitrile. Reagents: Isopropylmagnesium chloride (iPrMgCl), Dimethylformamide (DMF). Solvent: Anhydrous THF.
This route is preferred over direct lithiation (n-BuLi) because the Grignard exchange is more tolerant of the nitrile group at controlled temperatures (-40°C to -20°C), whereas n-BuLi often attacks the nitrile to form imines/ketones.
2.2 Step-by-Step Methodology
Objective: Synthesize 10g of 4-Formyl-3-(trifluoromethyl)benzonitrile.
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Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Dissolution: Charge the flask with 4-Bromo-3-(trifluoromethyl)benzonitrile (25.0 g, 100 mmol) and anhydrous THF (250 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.
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Exchange: Dropwise add iPrMgCl (2.0 M in THF, 55 mL, 110 mmol) over 30 minutes. Maintain internal temperature below -35°C.
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Checkpoint: Stir for 1 hour at -40°C. Aliquot 0.1mL, quench with water, and check via LC-MS. Disappearance of the bromide peak indicates successful magnesiation.
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Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise. The solution may turn light yellow.
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Warming: Allow the mixture to warm to 0°C over 2 hours.
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Quench: Pour the reaction mixture into a stirred solution of 1M HCl (200 mL) at 0°C. Stir for 30 minutes to hydrolyze the hemiaminal intermediate.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.
2.3 Analytical Validation (Self-Check)
| Parameter | Expected Value | Diagnostic Note |
| Appearance | White to off-white solid | Yellowing indicates oxidation to benzoic acid. |
| 1H NMR (DMSO-d6) | δ 10.3 ppm (s, 1H) | Distinct aldehyde singlet. |
| 19F NMR | δ -62.5 ppm (s, 3F) | Typical range for Ar-CF3. |
| IR Spectroscopy | 2235 cm⁻¹ (-CN) 1705 cm⁻¹ (-CHO) | Sharp nitrile and carbonyl peaks are mandatory. |
Section 3: Reactivity & Applications[10]
The molecule possesses three distinct reactive centers, making it a "linchpin" intermediate.
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Aldehyde (C4): Highly electrophilic due to the electron-withdrawing nature of the ring. Prone to Knoevenagel condensations, Wittig reactions, and reductive aminations.
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Nitrile (C1): Resistant to mild acid/base but can be hydrolyzed to the carboxylic acid or amide under forcing conditions.
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Aromatic Core: Electron-deficient. The fluorine atoms make the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) if forcing conditions are applied, though the -CN and -CHO are the primary handles.
3.1 Workflow: Medicinal Chemistry Derivatives
The following diagram maps the transformation of the core into bioactive scaffolds.
Figure 2: Synthetic divergence from the aldehyde handle. The Thiohydantoin pathway is critical for drugs similar to Enzalutamide.
3.2 Case Study: Androgen Receptor Antagonists
This scaffold is structurally homologous to the "A-ring" of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide). The 3-trifluoromethyl-4-cyano motif is essential for binding affinity to the androgen receptor. The aldehyde at C4 allows researchers to append the thiohydantoin or hydantoin moiety necessary for antagonistic activity.
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Metabolic Stability: The -CF3 group prevents metabolic oxidation at the C3 position.
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Lipophilicity: Increases logP, enhancing membrane permeability.[8]
Section 4: Safety & Handling (MSDS Highlights)
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is air-sensitive and will slowly oxidize to 4-cyano-2-(trifluoromethyl)benzoic acid if exposed to atmospheric oxygen.
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Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the nitrile).
References
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Sigma-Aldrich. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Product Sheet. Retrieved from
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Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from
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PubChem. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Compound Summary. Retrieved from
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Demonstrates reactivity of the aldehyde handle). Retrieved from
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Google Patents. (2008). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.[5] (Precursor synthesis context). Retrieved from
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